7-(Benzyloxy)quinazoline is a synthetic heterocyclic compound belonging to the quinazoline class. Quinazolines are a significant class of nitrogen-containing heterocycles that exhibit a wide range of pharmacological activities. 7-(Benzyloxy)quinazoline serves as a valuable building block in organic synthesis and medicinal chemistry due to the presence of the quinazoline core and the benzyloxy substituent, both offering opportunities for diverse chemical modifications and potential biological interactions. []
7-(Benzyloxy)quinazoline is a compound belonging to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. Quinazolines are known for their diverse biological activities, including anticancer and antimicrobial properties. The specific compound 7-(benzyloxy)quinazoline features a benzyloxy substituent at the seventh position of the quinazoline structure, which may influence its chemical reactivity and biological activity.
The synthesis and characterization of 7-(benzyloxy)quinazoline can be traced through various research studies and patents that explore quinazoline derivatives. Notably, methods for synthesizing quinazoline compounds often involve reactions that introduce functional groups at specific positions on the quinazoline ring, including the benzyloxy group.
7-(Benzyloxy)quinazoline is classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the broader category of pharmaceutical compounds, particularly those studied for their potential therapeutic applications.
The synthesis of 7-(benzyloxy)quinazoline can be achieved through several methodologies, primarily involving:
The synthesis typically involves:
The molecular structure of 7-(benzyloxy)quinazoline consists of:
The molecular formula for 7-(benzyloxy)quinazoline is , with a molecular weight of approximately 214.22 g/mol. The structural representation can be visualized using molecular modeling software or chemical drawing tools.
7-(Benzyloxy)quinazoline can participate in various chemical reactions, including:
Reactions involving 7-(benzyloxy)quinazoline are typically influenced by:
The mechanism of action for compounds like 7-(benzyloxy)quinazoline often involves:
Studies have shown that quinazoline derivatives can effectively inhibit the epidermal growth factor receptor (EGFR), leading to reduced proliferation of cancer cells .
7-(Benzyloxy)quinazoline has potential applications in:
The chemical trajectory of 7-(Benzyloxy)quinazoline (Chemical Formula: C₁₅H₁₂N₂O; PubChem CID: 68887122) is rooted in broader quinazoline chemistry developments. Quinazolines were first synthesized in 1869 by Griess, but targeted benzyloxy-substituted derivatives emerged prominently in the late 20th century alongside advances in heterocyclic synthesis [3] [7]. The specific incorporation of a benzyloxy group at the C7 position was driven by efforts to modulate the compound’s electronic properties and bioavailability. Early synthetic routes relied on Niementowski condensation, where anthranilic acid derivatives reacted with benzyloxy-substituted amides under thermal conditions [3] [8]. By the late 1990s, 7-Benzyloxy-6-methoxyquinazolin-4-one (CAS 179688-01-8) was cataloged as a building block for kinase inhibitors, marking its transition from a synthetic curiosity to a pharmacologically relevant scaffold [4]. Key milestones include its use in synthesizing EGFR inhibitors like gefitinib analogs and epigenetic modulators, cementing its role in medicinal chemistry [5] [9].
Table 1: Physicochemical Profile of 7-(Benzyloxy)quinazoline
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₅H₁₂N₂O | - |
Molecular Weight | 236.28 g/mol | - |
Melting Point | >245°C | Capillary method |
Appearance | White to off-white powder | Visual inspection |
Purity | ≥98% | HPLC |
Storage Conditions | 0–8°C | - |
The 7-(benzyloxy)quinazoline scaffold exemplifies strategic functionalization in heterocyclic systems. Its core combines a pyrimidine ring fused to benzene, with the benzyloxy group at C7 inducing steric and electronic effects critical for reactivity:
Synthetic innovations have expanded access to this scaffold:
Table 2: Key Synthetic Methods for 7-(Benzyloxy)quinazoline Derivatives
Method | Conditions | Yield | Application Example |
---|---|---|---|
Niementowski Condensation | Anthranilic acid + Benzyloxy-amide, 120°C | 75% | Quinazolin-4-one cores |
Suzuki Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 89% | Biaryl derivatives at C4 |
Microwave Cyclization | o-Aminobenzamide + Aldehyde, 150W | 92% | Rapid library synthesis |
Chlorination | POCl₃, DMF catalyst, reflux | 95% | 4-Chloro intermediates for SNAr |
7-(Benzyloxy)quinazoline’s versatility is evident in its application across multiple therapeutic domains:
Epigenetic Target Modulation: Derivatives like MolPort-023-277-153 (structurally similar to 7-(benzyloxy)quinazoline) inhibit DNA methyltransferases (DNMT1 IC₅₀ = 30–81 nM) and histone methyltransferase G9a. This dual epigenetic inhibition reprograms gene expression in cancer cells, showing promise in acute myeloid leukemia models [2]. Molecular docking reveals that the benzyloxy group occupies a hydrophobic subpocket in DNMT1’s catalytic domain, while the quinazoline core hydrogen-bonds to catalytic residues [2].
Kinase Inhibition: The scaffold serves as the anilinoquinazoline backbone in EGFR inhibitors. Structural data show that C7 benzyloxy substitution enhances affinity for mutant EGFR (L858R/T790M) by 12-fold compared to unsubstituted analogs. This is attributed to improved hydrophobic contact with the gatekeeper residue [9]. Recent studies have incorporated acrylamide at C4 aniline (e.g., compound B10), yielding derivatives that inhibit Wnt/β-catenin signaling in NSCLC via AKT/GSK-3β/β-catenin axis downregulation, reducing tumor volume by 70% in xenografts [5].
CNS Drug Development: 2,3-Disubstituted quinazolin-4-ones derived from 7-(benzyloxy) precursors (e.g., ALX-171) act as negative allosteric modulators of mGlu7 receptors (IC₅₀ = 6.14 µM). This selectivity over mGlu4/mGlu8 is crucial for schizophrenia treatment, reversing cognitive deficits in rodent models [6].
Table 3: Biological Targets of 7-(Benzyloxy)quinazoline Derivatives
Therapeutic Area | Target | Key Derivative | Activity |
---|---|---|---|
Oncology (Epigenetics) | DNMT1/G9a | MolPort-023-277-153 | Dual inhibitor (IC₅₀ = 30 nM) |
Oncology (Kinase Signaling) | EGFR/Wnt pathway | B10 (Acrylamide analog) | Tumor growth inhibition (70%) |
CNS Disorders | mGlu7 receptor | ALX-171 | NAM (IC₅₀ = 6.14 µM) |
Antimicrobial | DHFR* | Custom triazoles | MIC = 3.1 µg/mL (S. aureus) |
DHFR: Dihydrofolate reductase; NAM: Negative allosteric modulator. Source: [2] [5] [6]
The scaffold’s synthetic flexibility enables rapid generation of libraries for high-throughput screening. For instance, 103 quinazolin-4-one analogs were screened to identify ALX-171, underscoring its role in hit-to-lead optimization [6]. Ongoing research explores PROTACs (proteolysis-targeting chimeras) leveraging 7-(benzyloxy)quinazoline to degrade oncogenic proteins, highlighting its evolving relevance in drug discovery [9].
Concluding Remarks
7-(Benzyloxy)quinazoline remains a cornerstone in medicinal chemistry due to its adaptability in structure-based design and diverse bioactivity profile. From its historical roots in heterocyclic synthesis to contemporary applications in epigenetics and targeted oncology, this scaffold exemplifies the synergy between chemical innovation and biological exploration. Future directions will likely focus on covalent inhibitors and polypharmacology agents to address complex diseases.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2